molecular formula C19H12BrFN6O3 B6580515 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207031-51-3

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

カタログ番号: B6580515
CAS番号: 1207031-51-3
分子量: 471.2 g/mol
InChIキー: GGPQCHVNGRHCAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A) is a heterocyclic hybrid molecule combining a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core with substituted 1,2,4-oxadiazole and aryl groups. Its design leverages bioisosteric principles, where the 1,2,4-oxadiazole moiety enhances metabolic stability, while the bromophenyl and fluorophenyl substituents modulate electronic and steric properties for targeted biological interactions .

Compound A was synthesized via a 1,3-dipolar cycloaddition reaction between 5-azidomethyl-3-(4-bromophenyl)-1,2,4-oxadiazole and N-(4-fluorophenyl)maleimide, as part of a broader effort to develop anti-protozoal agents .

特性

IUPAC Name

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN6O3/c20-11-3-1-10(2-4-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-7-5-12(21)6-8-13/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPQCHVNGRHCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Table 1: Key Structural Features of Compound A and Analogs
Compound ID Core Structure Substituents Key Synthesis Method Biological Activity (IC₅₀, if available)
Compound A (Target) Pyrrolo[3,4-d]triazole-4,6-dione - 1,2,4-Oxadiazole with 4-bromophenyl
- 4-Fluorophenyl at position 5
1,3-Dipolar cycloaddition Anti-protozoal (specific data unreported)
Compound 5a-k Same core as Compound A Varied 4-substituted phenyl groups (e.g., Cl, NO₂, OCH₃) on oxadiazole Same as Compound A IC₅₀: 0.5–5.0 μM (anti-protozoal)
Compound 2 1,2,3-Triazole Ethynyl estradiol parent nucleus Click chemistry IC₅₀: 17.8 μM (HepG2)
Compound 3 Pyrrolo[2,3-d]pyrimidine 1,2,3-Triazole with pyrimidine Not specified IC₅₀: 2.03 μM (HepG2)
Compound 1171668-31-7 Same core as Compound A - 1,2,4-Oxadiazole with 4-chlorophenyl
- 3-Fluoro-4-methylphenyl at C5
Likely similar to Compound A Unreported

Key Observations:

  • Substituent Effects: Replacing the 4-bromophenyl group in Compound A with electron-withdrawing groups (e.g., NO₂) in analogs (5a-k) enhanced anti-protozoal activity . Conversely, the 4-fluorophenyl group may improve pharmacokinetic properties due to fluorine’s electronegativity and metabolic stability .
  • Core Modifications : Compounds with pyrimidine or pyrazoline cores (e.g., Compound 3 ) exhibit distinct biological profiles, highlighting the importance of the pyrrolo-triazole-dione scaffold in Compound A for protozoal targeting .
Table 2: Cytotoxic and Anti-Inflammatory Activities
Compound ID Target/Cell Line Activity (IC₅₀) Proposed Mechanism
Compound A Protozoal pathogens Not reported Likely inhibition of parasitic enzymes
Compound 5a-k Trypanosoma brucei 0.5–5.0 μM Disruption of membrane integrity
Compound 3 HepG2 2.03 μM Apoptosis induction, G2/M cell cycle arrest
Pyrrolo-pyridazinones COX/LOX enzymes <10 μM Dual COX/LOX inhibition, anti-inflammatory

Key Observations:

  • Mechanistic Diversity : The 1,2,3-triazole moiety in Compound A and analogs may facilitate hydrogen bonding with biological targets, as seen in COX/LOX inhibitors .

Structural and Spectroscopic Characterization

Compound A ’s structure was confirmed via NMR, IR, and mass spectrometry, consistent with methods used for analogs in and . Crystallographic data for related compounds (e.g., and ) reveal planar conformations, except for perpendicularly oriented fluorophenyl groups, which may influence binding interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。